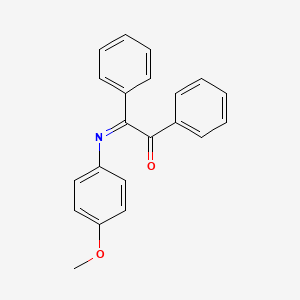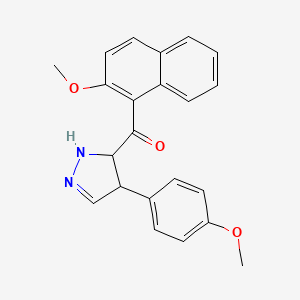
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride is a chemical compound with the molecular formula C14-H23-Cl2-N-O2.Cl-H and a molecular weight of 344.74 . This compound is known for its unique structure, which includes a camphor backbone modified with bis(2-chloroethyl)amino and N-oxide groups. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride involves its interaction with molecular targets in cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine hydrochloride: This compound has a similar bis(2-chloroethyl)amino group but lacks the camphor and N-oxide components.
Tris(2-chloroethyl)amine hydrochloride: This compound contains three chloroethyl groups and is used in different applications.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amino groups but has a different overall structure and mechanism of action.
Eigenschaften
CAS-Nummer |
101221-70-9 |
|---|---|
Molekularformel |
C14H24Cl3NO2 |
Molekulargewicht |
344.7 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]-hydroxyazanium;chloride |
InChI |
InChI=1S/C14H24Cl2NO2.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(19,7-5-15)8-6-16;/h11,19H,3-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PENUCQLLAURVSR-UHFFFAOYSA-M |
Kanonische SMILES |
CC12CCC(C1(C)C[N+](CCCl)(CCCl)O)CC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



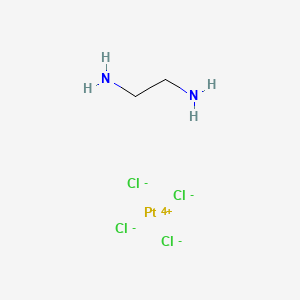

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
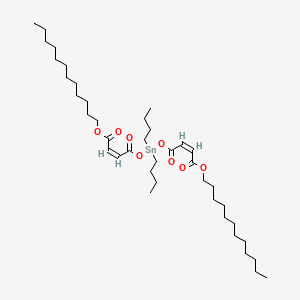
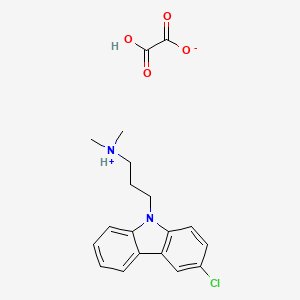
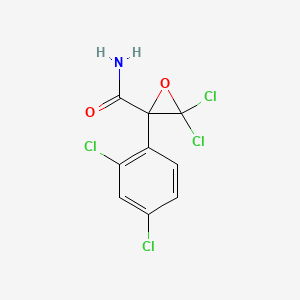
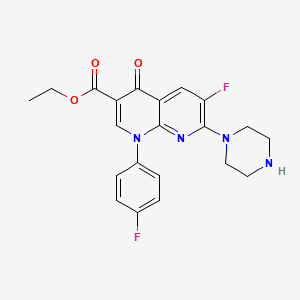
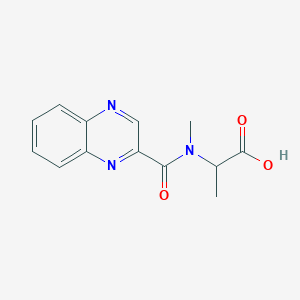

![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
